molecular formula C18H26N2O3S B4586864 4-[allyl(methylsulfonyl)amino]-N-cycloheptylbenzamide

4-[allyl(methylsulfonyl)amino]-N-cycloheptylbenzamide

Cat. No.: B4586864
M. Wt: 350.5 g/mol
InChI Key: BHVRJHJKYVDJCQ-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-cycloheptylbenzamide is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16641387 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

A critical aspect of research on compounds similar to 4-[allyl(methylsulfonyl)amino]-N-cycloheptylbenzamide involves asymmetric synthesis techniques and the exploration of their chemical properties. For instance, Tiwari et al. (2006) detailed the asymmetric synthesis of enantiopure unsaturated prolines and beta,gamma-dehydro amino acids through functionalized vinyl sulfoximines, highlighting the versatility of these compounds in organic synthesis Tiwari et al., 2006. Similarly, Groendyke et al. (2016) demonstrated an iron-catalyzed, fluoroamide-directed C-H fluorination process, underscoring the potential of utilizing such compounds in the selective fluorination of organic molecules Groendyke et al., 2016.

Biomedical Applications

The biomedical applications of these compounds, particularly in the synthesis of pharmacologically active molecules, have been a focal point of research. The synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety by Ravichandiran et al. (2019) illustrate the potential therapeutic applications of such compounds. They found that certain derivatives exhibited potent cytotoxic activity against various human cancer cell lines, indicating their potential as cancer therapeutic agents Ravichandiran et al., 2019.

Material Science and Polymer Synthesis

In the field of material science and polymer synthesis, Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides, demonstrating the utility of related chemical structures in developing high-performance materials with broad solvent solubility and thermal stability Butt et al., 2005.

Properties

IUPAC Name

N-cycloheptyl-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-14-20(24(2,22)23)17-12-10-15(11-13-17)18(21)19-16-8-6-4-5-7-9-16/h3,10-13,16H,1,4-9,14H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVRJHJKYVDJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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